molecular formula C9H18N2O2S B1270841 (R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester CAS No. 391248-13-8

(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester

Cat. No. B1270841
M. Wt: 218.32 g/mol
InChI Key: XRUIGLRQDKZXKJ-SSDOTTSWSA-N
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Description

“®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are widely used in synthetic organic chemistry . They are typically used as protecting groups for carboxylic acids, which can be removed under acidic conditions . The tert-butyl group is known for its stability under a variety of conditions .


Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One common method involves the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . This reaction is high yielding and the workup is convenient . Tert-butyl esters can also be converted to other functional groups. For example, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Transesterification of β-keto esters

    • The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . β-Keto esters represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .
  • Preparation of Nα-Protected Amino Acid Esters

    • Tert-butyl esters of Nα-protected amino acids can be prepared from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions . These non-standard protected amino acid derivatives find application in peptide chemical synthesis and protein modification .
  • Chemical Transformations

    • The tert-butyl group finds large applications in chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
  • Transesterification of Photosynthetic Pigment

    • Transesterification of the photosynthetic pigment, methyl pheophorbide-α, with complex alcohols has been explored . A combination of 2-chloro-1-methylpyridinium iodide (CMPI) and 4-DMAP was a prerequisite for successful conversion . 4-DMAP could be substituted with other bases, such as trimethylamine, affording similar results .
  • Synthesis of Prodrugs

    • Tert-butyl esters have been used in the synthesis of prodrugs . For example, it was suggested to be a metabolite of the L-γ-methyleneglutamic acid amides . This was later confirmed through PK studies .

Future Directions

Tert-butyl esters, including “®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester”, continue to find large applications in synthetic organic chemistry . Future research may focus on developing more efficient and sustainable methods for their synthesis and deprotection, as well as exploring their use in new chemical reactions .

properties

IUPAC Name

tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIGLRQDKZXKJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170572
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester

CAS RN

391248-13-8
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391248-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-13-8
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